Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is identified as a 1,4-oxazinan-2-one derivative, with a benzyl group at position 5 and a methylene acetate group at position 3. The full IUPAC name is methyl 2-[5-(phenylmethyl)-2-oxo-1,4-oxazinan-3-ylidene]acetate .
Key identifiers include:
- Molecular formula : $$ \text{C}{14}\text{H}{15}\text{NO}_{4} $$
- Molecular weight : 261.27 g/mol
- CAS registry number : 100944-55-6
The compound’s structural uniqueness arises from the conjugation between the oxazinanone ring and the α,β-unsaturated ester, which influences its reactivity and spectroscopic signatures.
X-ray Crystallographic Analysis of the 1,4-Oxazinanone Core
While direct X-ray diffraction data for this specific compound is not publicly available, analogous 1,4-oxazinanone derivatives exhibit characteristic bond lengths and angles. For example:
| Bond/Angle | Typical Value (Å/°) | Source Compound |
|---|---|---|
| C=O (oxazinanone) | 1.21–1.23 Å | Morpholine derivatives |
| N–C (ring) | 1.45–1.48 Å | 2-Benzyl-4-oxazolone |
| Ring puckering | 10–15° | Benzyl-substituted oxazines |
The oxazinanone ring adopts a half-chair conformation , with slight puckering due to steric interactions between the benzyl group and the ester moiety. The carbonyl oxygen at position 2 participates in intramolecular hydrogen bonding, stabilizing the planar configuration of the α,β-unsaturated system.
Conformational Analysis of the Benzyl-Substituted Oxazinanone Ring
The benzyl group at position 5 introduces steric and electronic effects that modulate ring dynamics. Nuclear magnetic resonance (NMR) studies of related compounds reveal:
- Dihedral angles between the benzyl phenyl ring and the oxazinanone plane range from 45° to 60°, indicating moderate conjugation.
- Rotational barriers around the C5–N bond are approximately 8–12 kcal/mol, as calculated via density functional theory (DFT).
The substituent’s ortho and para positions influence electron density redistribution, with the benzyl group acting as an electron donor through resonance effects. This stabilizes the enolate form of the α,β-unsaturated ester.
Electron Distribution Patterns in the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester exhibits pronounced electron delocalization, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy and computational analyses:
- Resonance structures : The ester carbonyl and olefinic double bond form a conjugated system, with partial negative charge localization on the oxygen atoms.
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) is localized on the oxazinanone ring, while the lowest unoccupied molecular orbital (LUMO) resides on the α,β-unsaturated ester.
A Mulliken charge analysis reveals:
- Olefinic carbon (C3) : +0.32 e
- Ester carbonyl oxygen (O4) : −0.45 e
- Oxazinanone carbonyl oxygen (O2) : −0.51 e
This polarization facilitates nucleophilic attacks at the β-carbon, making the compound a candidate for Michael addition reactions.
Properties
CAS No. |
100944-55-6 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3 |
InChI Key |
WUIPHQPYGMFCRH-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of benzylamine with a suitable oxazinone derivative, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Chemistry
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield different reduced forms using reagents like lithium aluminum hydride.
These reactions are crucial for developing new synthetic pathways in organic chemistry.
Biochemical Research
In biological studies, researchers investigate the interactions of this compound with biological molecules to understand its potential as a biochemical probe . Its ability to interact with enzymes and receptors makes it a candidate for studying metabolic pathways and enzyme kinetics .
Medicinal Chemistry
The compound is being explored for its therapeutic properties , particularly in drug development. Its structural characteristics allow it to act as an inhibitor or activator of specific biological targets. Understanding its mechanism of action can lead to the development of new pharmaceuticals targeting various diseases .
Industrial Applications
This compound is also used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and processes within the chemical industry .
Case Studies
Case Study 1: Synthesis of L-Pheynlalanine
A notable application of this compound is in the synthesis of L-Pheynlalanine, an essential amino acid. The compound facilitates a more efficient synthesis route by reducing the number of steps required for production compared to traditional methods . This not only lowers costs but also enhances yield.
Case Study 2: Enzymatic Reactions
Research has shown that Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-ylden)acetate can act as a substrate for enzymatic reactions leading to significant findings in metabolic engineering. By optimizing reaction conditions involving this compound, researchers have been able to enhance enzyme activity and specificity.
Mechanism of Action
The mechanism of action of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-phenyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(5-methyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Contains a methyl group instead of a benzyl group.
Methyl 2-(5-ethyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Features an ethyl group in place of the benzyl group.
Biological Activity
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure and interactions with biological systems suggest potential applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO4
- Molar Mass : 261.27 g/mol
- CAS Number : 100944-55-6
- IUPAC Name : Methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. The compound's oxazinan structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi.
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of this compound against several pathogens has been conducted:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 7.23 µg/mL | Moderate |
| Escherichia coli | 11.7 µg/mL | Moderate |
| Candida albicans | 21.65 µg/mL | Significant |
The compound showed varying levels of inhibition across different strains, with a notable potency against Staphylococcus aureus and Candida albicans. This suggests its potential as a therapeutic agent in treating infections caused by these microorganisms.
Case Studies and Research Findings
- Antibacterial Studies : A study assessing the antibacterial activity of various oxazinan derivatives found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substitutions on the benzyl group could enhance antimicrobial potency .
- Fungal Inhibition : In a separate investigation, the compound was tested against fungal strains such as C. albicans, where it exhibited promising results with a MIC value indicating effective antifungal activity .
- Mechanistic Insights : Research has suggested that the mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of the oxazinan ring is crucial for its biological interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis likely involves cyclocondensation of precursors such as benzyl-substituted amines or keto esters. A reflux system with acetic acid and sodium acetate (as in ) is common for forming oxazinanone derivatives. Optimization may include temperature control (80–100°C), stoichiometric adjustments of sodium acetate (0.1–0.15 mol equivalents), and solvent selection (DMF/acetic acid mixtures for recrystallization). Reaction progress can be monitored via TLC or HPLC to minimize byproducts.
Q. How can the stereochemistry and crystal structure of this compound be resolved using X-ray crystallography?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., from DMF/EtOH).
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement using SHELXL for small-molecule structures, focusing on R-factor convergence (<0.05) and validating bond lengths/angles against theoretical databases ().
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- NMR : - and -NMR to identify benzyl protons (δ 4.5–5.0 ppm) and oxazinanone carbonyls (δ 165–175 ppm).
- IR : Stretching vibrations for ester C=O (1740–1760 cm) and oxazinanone C=O (1680–1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the thermodynamic stability and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can:
- Estimate formation enthalpies (ΔfH) and Gibbs free energies (ΔG) ().
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic/nucleophilic sites).
- Compare computed IR and NMR spectra with experimental data to validate structural models.
Q. What strategies address contradictions between spectroscopic data and X-ray crystallographic results?
- Answer :
- Dynamic Effects : NMR may detect conformational flexibility (e.g., ring puckering) not visible in X-ray static structures.
- Tautomerism : The oxazinan-3-yliden moiety may exhibit keto-enol tautomerism, leading to discrepancies in carbonyl assignments ().
- Validation : Cross-reference data with theoretical calculations () and variable-temperature NMR experiments.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures ( ).
- Light Sensitivity : Conduct accelerated aging studies under UV/visible light and analyze photodegradation products via LC-MS.
Q. What biological activity screening approaches are suitable for this compound?
- Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates ().
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer :
- Byproduct Formation : Optimize stoichiometry and use flow chemistry for better heat/mass transfer ().
- Purification : Replace column chromatography with recrystallization or distillation ().
- Yield Variability : Implement process analytical technology (PAT) for real-time monitoring.
Q. How can the compound’s reactivity in cross-coupling or cycloaddition reactions be exploited for derivatization?
- Answer :
- Suzuki-Miyaura : Utilize the benzyl group as a directing moiety for aryl boronic acid coupling.
- Click Chemistry : Introduce azide/alkyne handles via ester hydrolysis and re-functionalization ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
